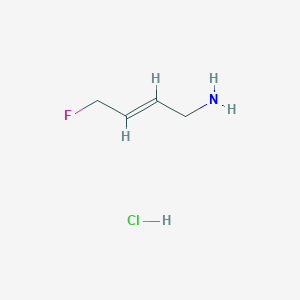

(2E)-4-fluorobut-2-en-1-amine hydrochloride

Description

Properties

IUPAC Name |

(E)-4-fluorobut-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQSOUYWFLQYDA-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCF)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CF)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-fluorobut-2-en-1-amine hydrochloride typically involves the fluorination of butenylamine derivatives. One common method is the reaction of 4-chlorobut-2-en-1-amine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-fluorobut-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amine groups (NH2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

Oxidation: Formation of oxo derivatives such as 4-fluorobut-2-en-1-one.

Reduction: Formation of 4-fluorobut-2-en-1-amine.

Substitution: Formation of substituted derivatives like 4-hydroxybut-2-en-1-amine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that (2E)-4-fluorobut-2-en-1-amine hydrochloride exhibits potential antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 µg/mL, suggesting that this compound may possess comparable efficacy against certain pathogens .

1.2 Antitumor Activity

The compound is also being investigated for its antitumor potential. Structural modifications in related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 colon cancer cells. The presence of electron-donating groups has been linked to enhanced cytotoxicity, indicating that this compound could be effective in cancer treatment protocols.

1.3 Neuropharmacological Effects

Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative disorders. Its ability to inhibit semicarbazide-sensitive amine oxidase (SSAO) suggests a role in managing inflammation and other neurological conditions .

Chemical Research Applications

2.1 Synthesis of Novel Compounds

As a versatile building block, this compound is utilized in the synthesis of more complex molecules. Its fluorinated structure can enhance the biological activity of synthesized derivatives, making it valuable in drug discovery and development processes .

2.2 Mechanistic Studies

The compound's interactions with biological targets are under investigation to elucidate its mechanism of action. Understanding how this compound interacts with enzymes or receptors can provide insights into its therapeutic potential and guide further modifications for enhanced efficacy.

Table 1: Antimicrobial Activity Data

| Activity Type | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Escherichia coli | 0.22 - 0.25 | Effective against biofilm |

Table 2: Antitumor Activity Data

| Activity Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of (2E)-4-fluorobut-2-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Structural and Functional Differences

Backbone and Unsaturation :

- The target compound has a short aliphatic chain with a single trans double bond, promoting rigidity and planar geometry. In contrast, trans-Isoterbinafine HCl () incorporates a conjugated ene-yne system (C=C and C≡C) and a naphthalene group, enhancing lipophilicity and steric bulk . The phenyl derivative () features a chloro-fluorophenyl ring, enabling π-π interactions and increased hydrophobicity .

Substituent Effects :

- Fluorine in the target compound may enhance metabolic stability and electronegativity compared to the chlorine-fluorine pair in the phenyl derivative. The naphthalene group in trans-Isoterbinafine HCl provides a large aromatic surface, likely influencing binding affinity in biological systems .

Amine Group :

Physicochemical and Functional Implications

- Molecular Weight and Solubility : The target compound’s low molecular weight (~125 g/mol) suggests higher aqueous solubility compared to the larger analogs (~210–328 g/mol). This property may favor its use in aqueous reaction media or rapid systemic absorption if bioactive.

- Stability : The trans double bond in the target compound could render it susceptible to isomerization or oxidation, whereas the triple bond in trans-Isoterbinafine HCl may confer thermal stability but reactivity in catalytic hydrogenation .

- Pharmacological Potential: While the phenyl derivative () lacks explicit biological data, its structural similarity to bioactive arylalkylamines (e.g., neurotransmitters) hints at possible central nervous system activity .

Biological Activity

(2E)-4-fluorobut-2-en-1-amine hydrochloride is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by the presence of a fluorine atom at the 4-position of the butenyl chain, which influences its biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator, impacting metabolic pathways crucial for cellular function.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain amine oxidase enzymes, which are involved in the metabolism of neurotransmitters and other biogenic amines .

- Receptor Interaction : There is potential for binding to various receptors, which could mediate its effects on neurotransmission and other physiological processes.

Biological Activity

Recent investigations into the biological activity of this compound have yielded promising results:

Antimicrobial and Antiviral Potential

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. It has been evaluated for antiviral activity against several viral pathogens, showing effectiveness in reducing viral replication in vitro .

| Activity Type | Pathogen/Target | Effectiveness |

|---|---|---|

| Antimicrobial | Various bacteria | Moderate to high efficacy observed |

| Antiviral | HCV, SARS-CoV-2 | EC50 values ranging from 90 μM to 175.2 μM |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound possesses a favorable safety profile. The compound demonstrated low cytotoxicity in human cell lines at concentrations exceeding 100 μM .

Case Studies and Research Findings

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Antiviral Activity :

- Neuropharmacological Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.